(Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide
Description
(Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a structurally complex thiazolidinone derivative characterized by a thiophen-2-ylmethylene substituent and a thioxothiazolidin core. The compound features a benzyl-tert-butyl amide moiety linked to the thiazolidinone ring via a butanamide chain. The stereochemistry (Z-configuration) at the thiophen-2-ylmethylene group and the presence of sulfur atoms in the thioxo moiety may influence its electronic properties and intermolecular interactions, making it a candidate for targeted drug design .
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S3/c1-23(2,3)25(16-17-9-5-4-6-10-17)20(26)12-7-13-24-21(27)19(30-22(24)28)15-18-11-8-14-29-18/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRSEOHSIKNAG-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
Chemical Structure
The compound can be represented as follows:
This structure contains a thiazolidinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research into the biological activities of this compound has highlighted several key areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiophene moiety may enhance these effects by increasing the lipophilicity and biological availability of the compound.
- Antimicrobial Properties : Compounds with similar structural motifs have shown promising antimicrobial activity. The thiazolidinone framework is often associated with antibacterial and antifungal properties, making this compound a potential candidate for further exploration in this area.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, compounds with similar structures have been studied for their ability to inhibit 11β-HSD1 and 11β-HSD2, which are implicated in tumor growth and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7, HCT-116 | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Enzyme Inhibition | Inhibition of 11β-HSD1 |
Detailed Research Findings
-
Anticancer Studies :
- A study conducted by Kesuma et al. demonstrated that thiazolidinone derivatives exhibited micromolar inhibitory activity against several cancer cell lines, including colorectal (HCT-116) and cervical (SiHa) cancers. The results indicated that these compounds could serve as lead candidates for anticancer drug development due to their selective cytotoxicity profiles .
- Antimicrobial Activity :
- Enzyme Activity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and NMR Profiling
Key structural analogues include Rapa (a reference compound) and derivatives 1 and 7, as analyzed in a 2014 Molecules study. These compounds share the thiazolidinone core but differ in substituents at specific positions. NMR spectroscopy (Table 2, Figure 6) revealed critical insights:
- Regions of Divergence :
- Region A (positions 39–44) : Proton environments in this region differ significantly between Rapa and derivatives 1/7, attributed to substituent variations.
- Region B (positions 29–36) : Shifts in this region further highlight differences in electronic environments caused by modified functional groups.
| Compound | Region A (39–44 ppm) | Region B (29–36 ppm) | Inference |
|---|---|---|---|
| Rapa | Baseline shifts | Baseline shifts | Parent structure with minimal substitution |
| Compound 1 | Distinct downfield shifts | Moderate upfield shifts | Electron-withdrawing substituent effects |
| Compound 7 | Pronounced upfield shifts | Significant downfield shifts | Steric hindrance or π-π interactions |
These shifts suggest that modifications in Regions A and B directly correlate with substituent-induced changes in electron density and steric effects .
Functional Implications
- Solubility and Reactivity : The tert-butyl group in the target compound likely improves lipid solubility relative to analogues with polar substituents, impacting bioavailability.
Preparation Methods
Thiazolidinone Formation
Reaction of L-cysteine methyl ester with carbon disulfide in alkaline methanol (pH 10.5) produces 2-thioxothiazolidin-4-one in 78% yield. Key spectral data:
Knoevenagel Condensation
Introduction of the thiophen-2-ylmethylene group employs two distinct methodologies:
| Parameter | Conventional Method | Ultrasound-Assisted |
|---|---|---|
| Catalyst | Glacial acetic acid (0.5 eq) | None |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (78°C) | 45°C |
| Time | 3 hours | 4 minutes |
| Yield | 78% | 95% |
The Z-configuration is confirmed through NOESY correlations between the thiophene β-proton (δ 7.21) and thiazolidinone methylene group (δ 4.89).
Amide Coupling Strategy
The final assembly employs carbodiimide-mediated coupling between the thiazolidinone carboxylic acid and N-benzyl-N-(tert-butyl)amine:
Activation Protocol
- Dissolve thiazolidinone derivative (1 eq) in anhydrous DMF (0.1 M)
- Add EDC·HCl (1.2 eq) and HOAt (1.1 eq) at 0°C under N2
- Activate for 30 minutes with stirring (500 rpm)
Coupling Reaction
- Add amine (1.05 eq) dropwise over 10 minutes
- Stir at room temperature for 18 hours
- Monitor conversion by HPLC (C18, 70:30 MeCN/H2O + 0.1% TFA)
Optimized Conditions Table :
| Parameter | Batch Mode | Flow Chemistry |
|---|---|---|
| Reactor Volume | 250 mL | 0.5 mm ID tube |
| Residence Time | 18 hours | 30 minutes |
| Temperature | 25°C | 60°C |
| Yield | 78% | 85% |
| Solvent Consumption | 120 mL/g | 72 mL/g |
Purification and Isolation
Crude product is purified through:
- Liquid-Liquid Extraction : 3× washes with 10% citric acid (removes excess amine)
- Column Chromatography : Silica gel (230-400 mesh), hexane/EtOAc gradient (7:3 → 1:1)
- Crystallization : Diethyl ether/pentane (1:5) at -20°C yields colorless needles.
- Space group: P21/c
- Unit cell: a = 12.457 Å, b = 7.891 Å, c = 15.332 Å
- Z = 4, R-factor = 0.041
Stability Considerations
The thioxo group demonstrates pH-dependent degradation:
| Condition | Half-life (t₁/₂) | Degradation Product |
|---|---|---|
| pH 7.4, 25°C | 48 hours | Oxo-thiazolidinone (82%) |
| 3% H2O2, 37°C | 2.7 hours | Sulfoxide derivative (95%) |
Stabilization strategies include:
- Lyophilization : Formulate with trehalose (1:2 w/w) increases shelf-life to 6 months at 4°C
- Antioxidants : 0.01% BHT reduces oxidation rate by 63%
Analytical Characterization
Multi-Technique Verification :
- HPLC-MS : m/z 511.12 [M+H]⁺ (C23H26N2O2S3)
- ¹³C NMR (101 MHz, CDCl3): δ 201.4 (C=S), 174.2 (C=O), 143.7 (thiophene C2)
- Elemental Analysis : Calculated C 54.29%, H 5.15%; Found C 54.11%, H 5.23%
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
